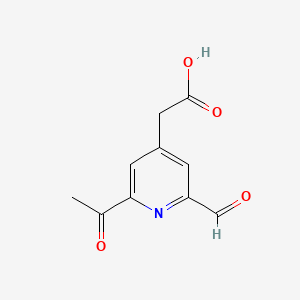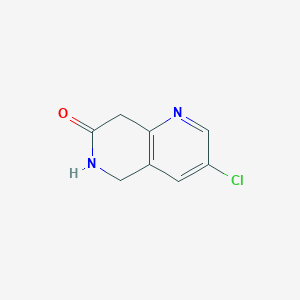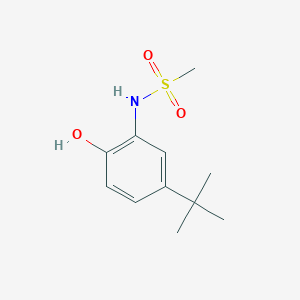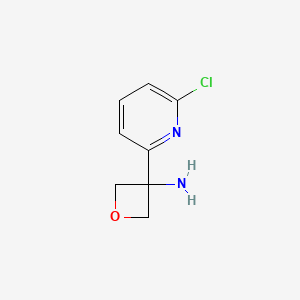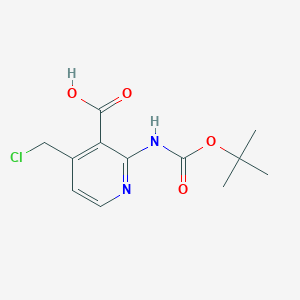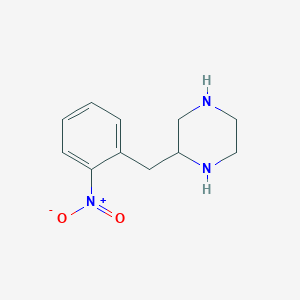
(R)-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, the compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which ®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester exerts its effects involves the hydrolysis of the ester bond. This reaction is catalyzed by esterases or lipases, resulting in the formation of the corresponding carboxylic acid and ethanol. The molecular targets and pathways involved in this process include the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar ester functional group.
Methyl salicylate: Another ester known for its pleasant odor and use in fragrances.
Isopentyl acetate: An ester responsible for the banana-like odor in fruits.
Uniqueness: ®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester is unique due to its complex bicyclic structure, which distinguishes it from simpler esters like ethyl acetate
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl (4aR)-4a-methyl-2,5-dioxo-4,6,7,8-tetrahydro-3H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(17)12-9-5-4-6-11(16)14(9,2)8-7-10(12)15/h3-8H2,1-2H3/t14-/m1/s1 |
InChI Key |
JJBCOYHHOYPMGC-CQSZACIVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2CCCC(=O)[C@@]2(CCC1=O)C |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


